molecular formula C26H27N3O3S B7732232 MFCD02979183

MFCD02979183

Cat. No.: B7732232
M. Wt: 461.6 g/mol
InChI Key: UZDRZGGUISCGJH-KGENOOAVSA-N
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Description

However, based on the structure of similar MDL entries (e.g., , and 8), it can be inferred that this compound likely belongs to a class of heterocyclic or organoboron derivatives, given the prevalence of such structures in the cited literature. Typical properties of compounds with analogous MDL identifiers include molecular weights ranging from 180–500 g/mol, moderate solubility in polar solvents (e.g., DMF or THF), and bioactivity profiles relevant to pharmaceutical or materials science applications .

Properties

IUPAC Name

(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S/c1-3-4-8-13-32-23-12-11-20(16-24(23)31-2)14-21(17-27)25(30)29-26-28-18-22(33-26)15-19-9-6-5-7-10-19/h5-7,9-12,14,16,18H,3-4,8,13,15H2,1-2H3,(H,28,29,30)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDRZGGUISCGJH-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979183 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

    Reaction Steps: The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. Each step requires precise temperature control, pH adjustments, and the use of catalysts to facilitate the reactions.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:

    Bulk Synthesis: Large quantities of reactants are processed in industrial reactors, with continuous monitoring of reaction parameters.

    Automated Control Systems: Advanced control systems are used to regulate temperature, pressure, and reaction times, ensuring optimal conditions for each step.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD02979183 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of catalysts, alkylating agents under controlled temperature and pressure.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and physical properties. These derivatives are often used in further research and applications.

Scientific Research Applications

MFCD02979183 has a wide range of applications in scientific research:

    Chemistry: The compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: this compound is investigated for its potential therapeutic effects, including its role as a drug candidate for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD02979183 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to target proteins or enzymes, altering their activity and function.

    Pathways Involved: It modulates signaling pathways, leading to changes in cellular processes such as metabolism, proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for MFCD02979183 is unavailable, the evidence provides robust frameworks for comparing structurally or functionally related compounds. Below is a comparative analysis modeled after the methodology in , and 6, focusing on three representative compounds:

Table 1: Key Properties of this compound and Analogous Compounds

Property CAS 918538-05-3 (MFCD11044885) CAS 1022150-11-3 (MFCD28167899) CAS 1046861-20-4 (MFCD13195646)
Molecular Formula C₆H₃Cl₂N₃ C₂₇H₃₀N₆O₃ C₆H₅BBrClO₂
Molecular Weight 188.01 g/mol 486.57 g/mol 235.27 g/mol
Log S (ESOL) -2.99 Not reported -2.99
Solubility 0.24 mg/ml Not reported 0.24 mg/ml
Bioactivity Score 0.55 Not reported 0.55
Synthetic Accessibility 2.07 Not reported 2.07
Key Functional Groups Dichloropyrrolotriazine Polycyclic amine-ester Boronic acid with halogens

Structural and Functional Differences

CAS 918538-05-3 (MFCD11044885): A dichlorinated pyrrolotriazine with high GI absorption and moderate solubility.

CAS 1022150-11-3 (MFCD28167899) : A larger polycyclic amine-ester with a molecular weight of 486.57 g/mol. Its ester functionality may enhance metabolic stability compared to halogenated analogs, though solubility data is lacking .

CAS 1046861-20-4 (MFCD13195646): A boronic acid derivative with bromine and chlorine substituents. Boronic acids are pivotal in Suzuki-Miyaura coupling reactions, but their higher polarity (TPSA = 40.46 Ų) may reduce BBB permeability compared to non-polar analogs .

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